Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate is an organic compound that features a piperidine ring and an indole ring, along with a tert-butyl ester group and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate can be achieved through a multi-step process:
Initial Reaction: The reaction begins with the combination of 1H-indole and 1-(tert-butoxycarbonyl)piperidin-4-one. This reaction forms the precursor to this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Similar structure but lacks the hydroxyl group on the indole ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a pyridine ring instead of an indole ring.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Features a pyrazole ring and a boronate ester group.
Uniqueness
Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate is unique due to the presence of both the hydroxyl group on the indole ring and the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxy-1H-indol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-8-6-12(7-9-20)15-11-19-16-5-4-13(21)10-14(15)16/h4-5,10-12,19,21H,6-9H2,1-3H3 |
InChI Key |
SMDFONAMHVUODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.